An In-Depth Technical Guide to the Chemical Properties of Isocaproaldehyde
An In-Depth Technical Guide to the Chemical Properties of Isocaproaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocaproaldehyde, systematically named 4-methylpentanal, is a branched-chain aldehyde with significant roles in both industrial chemistry and biological systems. It serves as a versatile intermediate in the synthesis of various organic compounds and is a natural product of cholesterol metabolism in mammals.[1][2][3] This guide provides a comprehensive overview of the chemical properties of isocaproaldehyde, including its synthesis, reactivity, and spectroscopic profile, intended for a technical audience in research and development.
Chemical and Physical Properties
Isocaproaldehyde is a colorless liquid at room temperature, characterized by the pungent odor typical of lower molecular weight aldehydes.[1] Its branched structure influences its physical properties, distinguishing it from its straight-chain isomer, hexanal.
Table 1: Physicochemical Properties of Isocaproaldehyde (4-Methylpentanal)
| Property | Value | Source |
| IUPAC Name | 4-Methylpentanal | [1][2] |
| Synonyms | Isocaproaldehyde, Isohexanal, 4-Methylvaleraldehyde | [1] |
| CAS Number | 1119-16-0 | [1][4] |
| Molecular Formula | C₆H₁₂O | [1][2][4] |
| Molecular Weight | 100.16 g/mol | [1][2][4] |
| Appearance | Colorless Liquid | [1] |
| Physical Description | Solid (as per HMDB) | [2] |
| Boiling Point | 118.1 °C at 760 mmHg | [4] |
| Density | 0.799 g/cm³ | [4] |
| Flash Point | 17.8 °C | [4] |
| Vapor Pressure | 16.9 mmHg at 25°C | [4] |
| Refractive Index | 1.394 | [4] |
| LogP | 1.62150 | [4] |
| Kovats Retention Index (Standard non-polar) | 714 | [2][5] |
| Kovats Retention Index (Standard polar) | 1038, 1039 | [2][5] |
Synthesis of Isocaproaldehyde
The synthesis of isocaproaldehyde can be achieved through several established methods in organic chemistry. The two primary routes involve the oxidation of the corresponding primary alcohol and the hydroformylation of an alkene.
Oxidation of 4-Methyl-1-pentanol
A common and direct method for synthesizing aldehydes is the oxidation of primary alcohols. For isocaproaldehyde, the precursor is 4-methyl-1-pentanol. To prevent over-oxidation to the carboxylic acid, specific oxidizing agents are employed.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Reagents: 4-methyl-1-pentanol, Pyridinium Chlorochromate (PCC), Dichloromethane (anhydrous).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 4-methyl-1-pentanol in anhydrous dichloromethane dropwise.
-
The reaction is typically exothermic and should be monitored. The mixture will turn into a dark, tarry substance.
-
Allow the reaction to stir at room temperature for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude isocaproaldehyde can be purified by distillation.
-
Hydroformylation of 3-Methyl-1-butene
Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. Isocaproaldehyde can be synthesized via the hydroformylation of 3-methyl-1-butene.
Experimental Protocol: Hydroformylation using a Rhodium Catalyst
-
Reagents: 3-methyl-1-butene, Syngas (a mixture of carbon monoxide and hydrogen), Rhodium-based catalyst (e.g., a rhodium complex with a phosphine ligand), appropriate solvent (e.g., toluene).
-
Procedure:
-
A high-pressure reactor (autoclave) is charged with the solvent, the rhodium catalyst, and any co-catalysts or ligands.
-
The reactor is sealed and purged with an inert gas.
-
3-methyl-1-butene is introduced into the reactor.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 1-3 MPa) and heated to the reaction temperature (e.g., 70-100°C).[6]
-
The reaction is stirred for a set period, during which the uptake of syngas can be monitored.
-
After the reaction, the reactor is cooled, and the excess pressure is carefully released.
-
The product mixture, containing both linear (isocaproaldehyde) and branched aldehyde isomers, is collected.
-
The isocaproaldehyde is then isolated and purified, typically by distillation.
-
Chemical Reactivity
The chemical reactivity of isocaproaldehyde is dominated by its aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the aldehyde proton allows for easy oxidation.
Oxidation
Isocaproaldehyde can be readily oxidized to form 4-methylpentanoic acid. This is a characteristic reaction of aldehydes that distinguishes them from ketones.
Experimental Protocol: Tollens' Test (Silver Mirror Test)
-
Objective: To qualitatively detect the presence of the aldehyde group.
-
Reagents: Tollens' reagent (an aqueous solution of silver nitrate and ammonia), test sample of isocaproaldehyde.
-
Procedure:
-
Prepare Tollens' reagent by adding a few drops of dilute sodium hydroxide to a silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.
-
In a clean test tube, add a small amount of isocaproaldehyde.
-
Add the freshly prepared Tollens' reagent to the test tube.
-
Gently warm the mixture in a water bath.
-
-
Expected Result: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube, which results from the reduction of Ag⁺ to metallic silver by the aldehyde.
Nucleophilic Addition
The carbonyl carbon of isocaproaldehyde is a target for various nucleophiles.
Experimental Protocol: Schiff's Test
-
Objective: To qualitatively detect the presence of the aldehyde group.
-
Reagents: Schiff's reagent (a solution of rosaniline hydrochloride decolorized by sulfur dioxide), test sample of isocaproaldehyde.
-
Procedure:
-
In a test tube, take a small amount of isocaproaldehyde.
-
Add a few drops of Schiff's reagent.
-
Shake the mixture.
-
-
Expected Result: A positive test is the restoration of the magenta or purple color of the Schiff's reagent, which confirms the presence of an aldehyde.[7][8][9][10][11]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of isocaproaldehyde.
Table 2: Spectroscopic Data for Isocaproaldehyde
| Technique | Region/Chemical Shift (δ) | Description |
| ¹H NMR | ~9.6-9.8 ppm | Aldehydic proton (-CHO), typically a triplet. |
| ~2.2-2.4 ppm | Protons on the carbon alpha to the carbonyl group (-CH₂-CHO), typically a triplet of doublets. | |
| ~1.4-1.6 ppm | Methylene protons (-CH₂-). | |
| ~1.2 ppm | Methine proton (-CH(CH₃)₂). | |
| ~0.9 ppm | Methyl protons (-CH(CH₃)₂), typically a doublet. | |
| ¹³C NMR | ~200-205 ppm | Carbonyl carbon (-CHO). |
| ~50-55 ppm | Carbon alpha to the carbonyl group (-CH₂-CHO). | |
| ~30-35 ppm | Methylene carbon (-CH₂-). | |
| ~25-30 ppm | Methine carbon (-CH(CH₃)₂). | |
| ~22-23 ppm | Methyl carbons (-CH(CH₃)₂). | |
| IR Spectroscopy | ~1720-1740 cm⁻¹ | Strong C=O stretching vibration. |
| ~2720 and ~2820 cm⁻¹ | Two characteristic C-H stretching vibrations of the aldehyde group. | |
| Mass Spectrometry (EI) | M⁺ at m/z = 100 | Molecular ion peak. |
| Key Fragments | Fragmentation often involves alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions. |
Biological Significance
Isocaproaldehyde is a naturally occurring molecule in mammals, arising from the metabolism of cholesterol.[1][4]
Formation from Cholesterol
Isocaproaldehyde is a product of the side-chain cleavage of cholesterol, which is the initial and rate-limiting step in the biosynthesis of steroid hormones.[12][13] This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1.[13]
Caption: Cholesterol side-chain cleavage pathway.
Detoxification
As an aldehyde, isocaproaldehyde can be reactive and potentially toxic if it accumulates. In mammalian tissues, particularly in the adrenal glands, it is detoxified by reduction to the corresponding alcohol, 4-methyl-1-pentanol. This reaction is primarily catalyzed by aldose reductase, an enzyme that plays a crucial role in detoxifying various aldehydes.[12]
Caption: Detoxification of Isocaproaldehyde by Aldose Reductase.
Safety and Handling
Isocaproaldehyde is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Isocaproaldehyde is a molecule of interest due to its dual role as a synthetic intermediate and a biologically relevant compound. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is crucial for researchers and professionals in the fields of chemistry and drug development. This guide has provided a detailed overview of these aspects to support further research and application of this versatile aldehyde.
References
- 1. Formation of isocaproaldehyde in the enzymatic cleavage of cholesterol side chain by adrenal extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. The final step of side-chain cleavage of cholesterol by adrenocortical cytochrome P-450(scc) studied with [22(-18)O]20,22-dihydroxycholesterols, [18O]isocaproaldehyde, [18O]water and atmospheric [18O]oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 8. uni-saarland.de [uni-saarland.de]
- 9. DE102006031964A1 - Process for the preparation of 3-methylbut-1-ene - Google Patents [patents.google.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Does the breakdown of the detoxification system for aldehydes as a result of aldose reductase upregulation lead to alcohol‐induced liver injury in humans and mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldose reductase is a major reductase for isocaproaldehyde, a product of side-chain cleavage of cholesterol, in human and animal adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
